Formadicin B disodium dihydrate

Description

Formadicin B disodium dihydrate is a synthetic antimicrobial agent hypothesized to belong to the macrolide or tetracycline class, based on its structural and functional similarities to compounds discussed in the evidence (e.g., macrolides like azithromycin and tetracyclines) . While direct references to Formadicin B are absent in the provided evidence, its nomenclature suggests a disodium salt with two water molecules of hydration, commonly employed to enhance solubility and stability in pharmaceutical formulations. Such dihydrate forms are critical in optimizing bioavailability and shelf life, as seen in analogous compounds like ethylenediaminetetraacetic acid (EDTA) disodium dihydrate and chromotropic acid disodium salt dihydrate .

Properties

CAS No. |

104265-79-4 |

|---|---|

Molecular Formula |

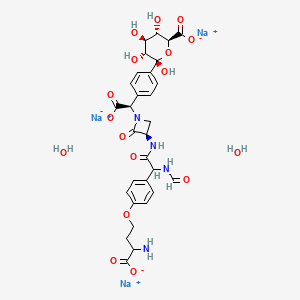

C30H35N4Na3O17 |

Molecular Weight |

792.6 g/mol |

IUPAC Name |

trisodium;(2S,3S,4S,5R,6R)-6-[4-[(R)-[(3R)-3-[[2-[4-(3-amino-3-carboxylatopropoxy)phenyl]-2-formamidoacetyl]amino]-2-oxoazetidin-1-yl]-carboxylatomethyl]phenyl]-3,4,5,6-tetrahydroxyoxane-2-carboxylate;dihydrate |

InChI |

InChI=1S/C30H34N4O15.3Na.2H2O/c31-17(27(41)42)9-10-48-16-7-3-13(4-8-16)19(32-12-35)25(39)33-18-11-34(26(18)40)20(28(43)44)14-1-5-15(6-2-14)30(47)24(38)22(37)21(36)23(49-30)29(45)46;;;;;/h1-8,12,17-24,36-38,47H,9-11,31H2,(H,32,35)(H,33,39)(H,41,42)(H,43,44)(H,45,46);;;;2*1H2/q;3*+1;;/p-3/t17?,18-,19?,20-,21+,22+,23+,24-,30-;;;;;/m1...../s1 |

InChI Key |

YOGLIMSWBXRJIC-QYGYCOLVSA-K |

Isomeric SMILES |

C1[C@H](C(=O)N1[C@H](C2=CC=C(C=C2)[C@@]3([C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)OCCC(C(=O)[O-])N)NC=O.O.O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1C(C(=O)N1C(C2=CC=C(C=C2)C3(C(C(C(C(O3)C(=O)[O-])O)O)O)O)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)OCCC(C(=O)[O-])N)NC=O.O.O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Formadicin B disodium dihydrate is produced through fermentation by the bacterium Flexibacter alginoliquefaciens . The fermentation process involves growing the bacterium in a suitable medium, followed by isolation and purification of the compound . The specific conditions for the fermentation, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of formadicin B .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The bacterium is cultured in bioreactors under controlled conditions to ensure consistent production . After fermentation, the compound is extracted and purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Formadicin B disodium dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the β-lactam ring or the formylamino substituent.

Substitution: Substitution reactions can occur at the formylamino group or other reactive sites on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Formadicin B disodium dihydrate has several scientific research applications:

Chemistry: It is used as a model compound to study β-lactam antibiotics and their reactivity.

Biology: The compound is used to investigate the mechanisms of bacterial resistance to β-lactam antibiotics.

Industry: The compound is explored for its potential use in industrial processes that require antibacterial agents.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Features

The table below compares Formadicin B disodium dihydrate with four structurally related disodium dihydrate salts:

*Note: this compound properties are inferred from antimicrobial analogs in the evidence.

Key Research Findings

Chelation Efficacy vs. Antimicrobial Activity

- EDTA disodium dihydrate enhances the recovery of tetracyclines and fluoroquinolones by chelating Ca²⁺ and Mg²⁺ ions in soil and eggshell matrices . However, it reduces macrolide recovery (e.g., azithromycin) by 20–30%, likely due to competitive chelation of organic moieties . This highlights a critical trade-off in formulations combining chelators with macrolides like Formadicin B.

- Formadicin B’s hypothesized structure may avoid such interactions if it lacks metal-binding sites, improving its stability in complex matrices.

Analytical Utility

- Chromotropic acid disodium dihydrate demonstrates superior specificity in formaldehyde detection due to its naphthalene disulfonic acid backbone, forming stable chromogens with aldehydes .

Reducing Capacity

- Rongalite (sodium formaldehyde sulfoxylate dihydrate) acts as a potent reducing agent in synthetic chemistry, but its sensitivity to moisture limits its use in aqueous formulations . In contrast, Formadicin B’s dihydrate form likely prioritizes solubility over redox activity, aligning with antimicrobial stability requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.